5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with potential applications in medicinal chemistry. Its structure features a pyrrolo-triazole core with various substituents that may influence its biological activity and chemical properties. The compound's molecular formula is , and it has garnered interest for its potential role in drug discovery and development.
This compound is available through various chemical suppliers and is often included in screening libraries for medicinal chemistry research. It is cataloged under ChemDiv as compound C433-0361 and has been referenced in multiple scientific contexts related to drug discovery and enzyme inhibition.
The compound belongs to the class of pyrrolo-triazoles, which are known for their diverse biological activities. Pyrrolo-triazoles are often investigated for their roles as enzyme inhibitors and therapeutic agents against various diseases.
The synthesis of 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
The molecular structure of 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be represented using various chemical notation systems:
Cc1cccc(CN(C2C(N3c(cc4)ccc4Cl)=O)N=NC2C3=O)c1MDL Number (MFCD)...The compound has a molecular weight of approximately 354.8 g/mol. It contains six nitrogen atoms and two oxygen atoms within its structure. The presence of multiple functional groups suggests potential for diverse chemical reactivity.
The compound may undergo several types of chemical reactions:
Reactions involving this compound are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
The mechanism of action for compounds like 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is often linked to its ability to interact with specific biological targets:
Detailed studies on its mechanism would require biochemical assays to determine its efficacy against specific targets.
5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has potential applications in:
This compound exemplifies the complexity and potential utility of pyrrolo-triazoles in medicinal chemistry research. Further studies could elucidate its specific biological activities and therapeutic applications.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3